2-Isocyano-2'-fluoro-5-bromobenzophenone
Description
Contextual Overview of Isocyanides as Key Organic Synthons
Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. nih.gov This unique arrangement, isomeric to nitriles, bestows upon them a distinct electronic character, with the terminal carbon atom exhibiting both nucleophilic and electrophilic properties. This ambiphilic nature makes isocyanides exceptionally versatile synthons in organic chemistry.
Their utility is most prominently showcased in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. The Passerini and Ugi reactions are canonical examples of isocyanide-based MCRs, enabling the rapid assembly of peptide-like structures and other functionally rich molecules from simple precursors. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.com Beyond MCRs, isocyanides participate in a variety of other transformations, including cycloadditions and insertion reactions, further highlighting their importance as building blocks in the synthesis of diverse nitrogen-containing compounds. nih.govorganic-chemistry.org The synthesis of isocyanides is most commonly achieved through the dehydration of the corresponding N-substituted formamides, a reaction often facilitated by reagents such as phosphorus oxychloride (POCl₃) or triphosgene (B27547) in the presence of a base. researchgate.netnih.govorganic-chemistry.org
Significance of Substituted Benzophenones in Advanced Organic Synthesis
The benzophenone (B1666685) skeleton, consisting of two phenyl rings attached to a central carbonyl group, is a privileged scaffold in organic chemistry. rsc.org Its derivatives are not only prevalent in natural products but also serve as crucial intermediates and functional molecules in a wide array of applications. In medicinal chemistry, substituted benzophenones are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.orgmdpi.com
Furthermore, the photophysical properties of benzophenones make them valuable as photoinitiators in polymer chemistry and as photosensitizers in photochemical reactions. rsc.org The carbonyl group can absorb UV light and transition to an excited triplet state, which can then participate in energy transfer or hydrogen abstraction processes. The substitution pattern on the aromatic rings can significantly modulate these properties, allowing for the fine-tuning of their reactivity and absorption characteristics. acs.org Halogenated benzophenones, in particular, have been studied for their altered photochemical behavior. nih.gov The versatility of the benzophenone core makes it a frequent target in the development of new synthetic methodologies and functional materials. acs.org
Rationale for Investigating the Synergistic Reactivity of Isocyano, Fluoro, and Bromo Functional Groups within a Benzophenone Scaffold
The strategic placement of isocyano, fluoro, and bromo groups on a benzophenone framework, as in 2-Isocyano-2'-fluoro-5-bromobenzophenone, is anticipated to result in a molecule with a unique and rich chemical profile. The rationale for investigating this specific combination of functional groups lies in their potential for synergistic and orthogonal reactivity.
Electronic Effects: The fluorine atom at the 2'-position and the bromine atom at the 5-position are expected to exert significant electronic influence on the benzophenone core. The high electronegativity of fluorine will inductively withdraw electron density, potentially affecting the reactivity of the adjacent carbonyl group and the isocyano function. The bromine atom, also an electron-withdrawing group, can further modulate the electronic landscape of its parent phenyl ring. The interplay of these halogen-induced effects with the electron-withdrawing nature of the isocyano group could lead to novel reactivity patterns.
Photochemical Potential: The presence of a bromine atom on the benzophenone scaffold is known to enhance intersystem crossing to the triplet state due to the heavy-atom effect. This could make this compound a more efficient photosensitizer compared to its non-halogenated counterparts. The molecule could potentially be explored in photochemically induced transformations.
The combination of these features in a single molecule suggests that this compound is not merely a collection of individual functional groups but a highly integrated system with the potential for novel and controlled chemical transformations.
Delimitation of Research Focus and Academic Inquiry Objectives for this compound
Given the novelty of this compound, a focused research program is necessary to elucidate its fundamental chemical properties and explore its synthetic potential. The primary objectives of such an academic inquiry would be:
Development of a Synthetic Route: The initial and most critical objective is to establish a reliable and efficient synthesis of this compound. This would likely involve the conversion of the known precursor, 2-amino-2'-fluoro-5-bromobenzophenone, to the target isocyanide. A proposed two-step sequence would be the formylation of the amino group followed by dehydration.
Exploration of Multicomponent Reactivity: A key area of investigation would be the participation of the isocyano functionality in classic multicomponent reactions, such as the Ugi and Passerini reactions. The influence of the fluoro and bomo substituents on the stereochemical and electronic outcomes of these reactions would be of particular interest.
Investigation of Cross-Coupling Reactions: The reactivity of the bromo substituent in various palladium-catalyzed cross-coupling reactions should be systematically studied. This would demonstrate the utility of the molecule as a scaffold for the synthesis of more complex, highly substituted benzophenone derivatives.
Evaluation of Photochemical Properties: A thorough photophysical characterization of the molecule is warranted. This would include determining its absorption and emission spectra, as well as its quantum yield for triplet state formation. Subsequent studies would explore its efficacy as a photosensitizer in known photochemical reactions.
Probing for Novel Intramolecular Reactivity: The close proximity of the isocyano and fluoro groups on adjacent phenyl rings suggests the possibility of unique intramolecular cyclization reactions, potentially leading to novel heterocyclic systems.
By systematically addressing these objectives, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its potential application in areas such as medicinal chemistry, materials science, and synthetic methodology development.
Data Tables
Table 1: Physicochemical Properties of Related Benzophenone Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Fluorobenzophenone | C₁₃H₉FO | 200.21 | 221 (Boiling Point) |
| 4-Fluorobenzophenone | C₁₃H₉FO | 200.21 | 47-49 |
| 4-Bromobenzophenone | C₁₃H₉BrO | 261.11 | 79-84 |
| 2-Amino-2'-fluoro-5-bromobenzophenone | C₁₃H₉BrFNO | 294.12 | Not available |
Data sourced from nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net
Table 2: Common Reagents for Isocyanide Synthesis from Formamides
| Dehydrating Agent | Base | Typical Solvent | Reference |
| Phosphorus oxychloride (POCl₃) | Triethylamine (TEA) | Dichloromethane (DCM) or neat TEA | researchgate.netnih.gov |
| Triphosgene | Triethylamine (TEA) | Dichloromethane (DCM) | researchgate.net |
| Triphenylphosphine/Iodine | Triethylamine (TEA) | Acetonitrile (MeCN) | organic-chemistry.org |
Structure
3D Structure
Properties
CAS No. |
730964-92-8 |
|---|---|
Molecular Formula |
C14H7BrFNO |
Molecular Weight |
304.11 g/mol |
IUPAC Name |
(5-bromo-2-isocyanophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H7BrFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8H |
InChI Key |
VGYQEWHCBYCJQV-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Isocyano 2 Fluoro 5 Bromobenzophenone
Retrosynthetic Analysis of the 2-Isocyano-2'-fluoro-5-bromobenzophenone Architecture
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For this compound, the primary disconnections are at the isocyanide group and the carbonyl-aryl bond of the benzophenone (B1666685).
The isocyanide group is most commonly formed from a primary amine. This leads to the precursor 2-amino-2'-fluoro-5-bromobenzophenone. This disconnection is strategically sound as the amino group can be readily converted to the isocyanide via a formylation and subsequent dehydration sequence.
The benzophenone core can be disconnected via a Friedel-Crafts acylation reaction. This suggests two potential pathways:
Disconnection of the bond between the carbonyl carbon and the 2-fluorophenyl ring, leading to 5-bromo-2-isocyanatobenzoyl chloride and fluorobenzene.
Disconnection of the bond between the carbonyl carbon and the 5-bromo-2-isocyanatophenyl ring, leading to 2-fluorobenzoyl chloride and 4-bromo-1-isocyanatobenzene.
A more practical approach involves retrosynthesis of the precursor, 2-amino-2'-fluoro-5-bromobenzophenone. This leads to two primary Friedel-Crafts strategies:
Route A: Acylation of 1-bromo-4-fluorobenzene with 2-aminobenzoyl chloride.
Route B: Acylation of 4-bromoanisole with 2-fluorobenzoyl chloride, followed by nitration, reduction, and demethylation.
An alternative to Friedel-Crafts is a Grignard-based approach, where a substituted aryl Grignard reagent attacks a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol to the benzophenone.
Approaches for the Introduction of the Isocyanide Moiety
The introduction of the isocyanide functional group is a critical step in the synthesis of the target molecule. The most common and practical method involves the dehydration of a formamide (B127407) precursor.
The synthesis of isocyanides from primary amines is often achieved in a two-step process: formylation of the amine followed by dehydration of the resulting formamide. nih.govwikipedia.org The precursor, 2-amino-2'-fluoro-5-bromobenzophenone, can be formylated using reagents such as formic acid or formyl acetyl anhydride. wikipedia.orgscispace.com The subsequent dehydration of the N-formyl intermediate is the key step to forming the isocyanide. A variety of dehydrating agents can be employed for this transformation, each with its own advantages in terms of reaction conditions, yield, and functional group tolerance. nih.govwikipedia.orgorganic-chemistry.org
| Dehydrating Agent | Base | Solvent | Typical Conditions | Reference |
| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (DCM), Toluene | 0 °C to room temperature | nih.govwikipedia.org |
| Toluenesulfonyl chloride (TsCl) | Pyridine | Toluene | Reflux | wikipedia.org |
| Phosgene (COCl₂) or Diphosgene | Triethylamine | Dichloromethane (DCM) | Low temperature | nih.govwikipedia.org |
| Burgess Reagent | None | Tetrahydrofuran (THF) | Room temperature | wikipedia.org |
| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Dichloromethane (DCM) | Room temperature | organic-chemistry.org |
The choice of dehydrating agent and reaction conditions can be optimized to achieve high yields and purity of the desired this compound. For instance, the use of phosphorus oxychloride in the presence of triethylamine is a widely adopted method known for its efficiency. nih.gov
While the dehydration of formamides is the most prevalent method, other routes for isocyanide synthesis exist. The Hofmann carbylamine reaction, for example, involves the reaction of a primary amine with chloroform and a strong base, such as potassium hydroxide, to generate a dichlorocarbene intermediate that then reacts with the amine. wikipedia.org However, this method is often limited by lower yields and the use of hazardous reagents.
Another classical approach is the reaction of an alkyl or aryl halide with silver cyanide. This method is of historical significance but is not commonly used in modern synthesis due to the high cost of silver cyanide and the potential for side reactions. wikipedia.org More contemporary methods may involve the deprotonation of oxazoles or benzoxazoles, though these are less direct for the synthesis of the target compound. wikipedia.org
Synthetic Routes to the 2'-Fluoro-5-bromobenzophenone Core
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms ketones from the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. nih.gov The synthesis of the 2-amino-2'-fluoro-5-bromobenzophenone precursor can be envisioned through the acylation of a substituted benzene with a substituted benzoyl chloride.
For instance, the reaction of 4-bromo-1-aminobenzene with 2-fluorobenzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) could potentially yield the desired product. nih.gov However, the presence of the amino group on the benzene ring can complicate the reaction by coordinating with the Lewis acid. Therefore, a protecting group strategy for the amine may be necessary.
Alternatively, the acylation of a less reactive, halogenated aromatic ring can be employed. The reaction of 1-bromo-4-fluorobenzene with an appropriately substituted benzoyl chloride is another viable route. The choice of catalyst and solvent is crucial for the success of these reactions, with various Lewis acids and ionic liquids being explored to improve reaction efficiency and selectivity. researchgate.net
| Lewis Acid Catalyst | Acylating Agent | Arene | Solvent | Reference |
| Aluminum chloride (AlCl₃) | Acyl chloride | Benzene derivative | Carbon disulfide, Nitrobenzene | nih.gov |
| Ferric chloride (FeCl₃) | Acyl chloride | Benzene derivative | Ionic Liquid (e.g., BmimCl) | researchgate.net |
| Boron trifluoride (BF₃) | Acid anhydride | Benzene derivative | Acetic acid | nih.gov |
| Antimony pentachloride (SbCl₅) | Acyl chloride | Benzene derivative | Dichloromethane | nih.gov |
The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic rings. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. Careful consideration of these effects is necessary to achieve the desired substitution pattern.
An alternative strategy involves the synthesis of a simpler benzophenone core followed by the introduction of the halogen substituents. For example, one could start with 2-aminobenzophenone and then perform a bromination reaction. Electrophilic aromatic substitution with bromine, often in the presence of a Lewis acid catalyst, can be used to introduce the bromine atom at the desired position on the aniline ring. The amino group is a strong activating group and directs ortho- and para-. Since the para position to the amino group is desired for the bromine, this is a feasible approach.
The introduction of the fluorine atom onto the benzophenone scaffold can be more challenging. While direct fluorination of aromatic rings is possible, it is often a highly reactive and non-selective process. A more common approach is to incorporate the fluorine-substituted ring during the construction of the benzophenone, for example, by using a fluorinated starting material in a Friedel-Crafts or Grignard reaction. nih.gov Nucleophilic aromatic substitution on a suitably activated benzophenone derivative could also be a potential route to introduce the fluorine atom. nih.gov
Palladium-Catalyzed Synthetic Pathways to Substituted Benzophenones
The construction of the benzophenone core is a pivotal step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming the carbon-carbon bond that links the two aryl rings through the carbonyl group. These methods offer significant advantages over traditional routes like Friedel-Crafts acylation, particularly in terms of functional group tolerance and regiochemical control.
Several palladium-catalyzed strategies can be envisioned for assembling unsymmetrical benzophenones. oregonstate.edu One common approach is the Suzuki coupling, which involves the reaction of an aryl boronic acid with an aryl halide. For the target molecule, this could involve coupling a (2-fluoro-5-bromophenyl)boronic acid derivative with a 2-isocyano-5-bromobenzoyl chloride, or a similar permutation. Another powerful method is the Sonogashira coupling, which could be adapted to form the benzophenone scaffold. nih.gov For instance, the coupling of an aryl halide with a terminal alkyne, followed by hydration of the alkyne, can yield the desired ketone.
The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed. mdpi.com The selection of the ligand is also crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, with common choices including phosphine-based ligands like triphenylphosphine (PPh₃) or more specialized ligands designed to enhance reactivity and selectivity. mdpi.com
Table 1: Overview of Palladium-Catalyzed Reactions for Benzophenone Synthesis
| Coupling Reaction | Reactant 1 | Reactant 2 | Typical Catalyst/Ligand | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Aryl Boronic Acid | Aryl Halide/Triflate | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | High functional group tolerance; mild reaction conditions. |
| Heck Coupling | Aryl Halide | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Forms a C-C bond, requires subsequent oxidation to ketone. |
| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Forms an alkynone intermediate that is hydrated to the benzophenone. mdpi.com |
| Carbonylative Coupling | Aryl Halide | Organometallic Reagent | Pd Catalyst, CO gas | Incorporates a carbonyl group directly from carbon monoxide. |
Convergent and Linear Synthesis Strategies for Assembling the Target Compound
For this compound, a convergent strategy is highly preferable. This would involve the synthesis of two key intermediates:
Fragment A : A derivative of 1-bromo-2-fluorobenzene, such as 2-fluorobenzoyl chloride or a related compound.
Fragment B : A derivative of 4-bromoaniline, such as (2-amino-5-bromophenyl)boronic acid.
Optimization of Reaction Conditions and Yield for Scalable Synthesis
For the synthesis to be practical, particularly on a larger scale, optimization of the key reaction steps is essential. The two most critical transformations in the convergent synthesis of this compound are the palladium-catalyzed coupling and the final dehydration step to form the isocyanide.
Optimization of Palladium-Catalyzed Coupling: The yield of the benzophenone core is sensitive to several factors. The choice of catalyst and ligand is paramount, as is the selection of the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF). Temperature and reaction time must also be carefully controlled to ensure complete conversion while minimizing the formation of side products, such as homocoupling of the starting materials.
Optimization of Isocyanide Formation: The conversion of the precursor formamide to the isocyanide is a dehydration reaction. The most common and effective method involves using dehydrating agents like phosphorus oxychloride (POCl₃), tosyl chloride (TsCl) in the presence of a base, or diphosgene. nih.gov Optimization of this step requires careful consideration of the molar ratios of the reactants. For example, using POCl₃ with a tertiary amine base like triethylamine (Et₃N) is a widely used protocol. nih.gov The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity and improve selectivity. nih.gov The choice of solvent can also influence the reaction rate and yield.
Table 2: Illustrative Conditions for Optimization of Formamide Dehydration
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
|---|---|---|---|---|---|
| POCl₃ | Triethylamine | Dichloromethane | 0 | High to Excellent | nih.gov |
| Tosyl Chloride | Triethylamine | Dichloromethane | 0 to RT | Good to High | nih.gov |
| Diphosgene | Triethylamine | Toluene | 0 to RT | High | nih.gov |
The purification of the final isocyanide product also requires attention, as isocyanides can be unstable and often have potent odors. nih.gov In-line purification techniques or rapid chromatography on a short silica pad can be effective. nih.govrsc.org
Stereochemical Control and Regioselectivity in the Synthesis of Related Derivatives
Stereochemical Control: The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, issues of stereochemical control, such as enantioselectivity or diastereoselectivity, are not relevant to its direct synthesis. However, if the synthesis were extended to derivatives bearing chiral centers (for example, by adding a chiral substituent to one of the phenyl rings), stereocontrol would become a critical consideration. In such cases, strategies like using chiral auxiliaries or developing an asymmetric catalytic method would be necessary to control the stereochemical outcome of the reaction. youtube.com
Regioselectivity: In contrast to stereochemistry, regioselectivity is of utmost importance in the synthesis of this compound. Regioselectivity refers to the control of the position at which chemical bonds are made. The synthesis must ensure the correct placement of the isocyano, fluoro, and bromo substituents on the two distinct phenyl rings.
Formation of Precursors : The synthesis of the starting materials must be regioselective. For example, the preparation of a key precursor like 2-fluoro-5-bromobenzaldehyde involves the selective bromination of o-fluorobenzaldehyde at the para position relative to the fluorine atom. google.com
Assembly of the Benzophenone Core : Using a convergent strategy with a palladium-catalyzed cross-coupling reaction provides excellent regiochemical control. By preparing two specifically substituted aryl fragments (e.g., a 2-fluorophenyl derivative and a 2-amino-5-bromophenyl derivative) and then coupling them, the desired substitution pattern is locked in place. This approach avoids the regiochemical ambiguities that could arise from methods like Friedel-Crafts acylation, where the directing effects of multiple substituents could lead to a mixture of isomers.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Isocyano 2 Fluoro 5 Bromobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules. For a comprehensive analysis of 2-Isocyano-2'-fluoro-5-bromobenzophenone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would be indispensable. These techniques would allow for the unambiguous assignment of all proton, carbon, and fluorine signals, providing a complete picture of the molecule's connectivity and spatial arrangement.
Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit a complex set of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The seven protons on the two phenyl rings would show distinct chemical shifts due to the influence of the electron-withdrawing isocyano (-NC), fluoro (-F), bromo (-Br), and carbonyl (-C=O) groups.
The protons on the 5-bromophenyl ring would likely appear as a three-spin system. The proton ortho to the isocyano group and meta to the bromine would be expected at the most downfield position due to the deshielding effects of the isocyano and carbonyl groups. The proton meta to the isocyano group and ortho to the bromine would show a distinct splitting pattern, coupled to the other two protons on the same ring.
The protons on the 2'-fluorophenyl ring would constitute a four-spin system, further complicated by coupling to the ¹⁹F nucleus. The proton ortho to the fluorine atom would exhibit a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The remaining protons on this ring would also show complex splitting patterns based on their coupling interactions.
A hypothetical data table for the predicted ¹H NMR spectrum is presented below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 7.8 - 8.0 | d | J(H3-H4) = 8-9 |
| H-4 | 7.6 - 7.8 | dd | J(H3-H4) = 8-9, J(H4-H6) = 2-3 |
| H-6 | 8.0 - 8.2 | d | J(H4-H6) = 2-3 |
| H-3' | 7.2 - 7.4 | m | |
| H-4' | 7.5 - 7.7 | m | |
| H-5' | 7.3 - 7.5 | m | |
| H-6' | 7.9 - 8.1 | m |
Table 1: Predicted ¹H NMR Data for this compound. Note: These are hypothetical values and would require experimental verification.
Carbon-13 (¹³C) NMR Spectroscopy: Quaternary and Aliphatic/Aromatic Carbon Resonance Analysis
The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. It is expected to show 14 distinct signals, one for each carbon atom, including the isocyano and carbonyl carbons.
The carbonyl carbon (-C=O) would be the most downfield signal, typically in the range of 190-200 ppm. The isocyano carbon (-NC) would also appear at a relatively downfield position. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms would show characteristic shifts. The carbon attached to fluorine (C-2') would appear as a doublet due to one-bond C-F coupling, a key identifying feature. The carbon attached to bromine (C-5) would be shifted to a higher field (more shielded) than what would be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect". stackexchange.com
The remaining aromatic carbons would resonate in the 120-140 ppm range, with their specific shifts influenced by the substituents on each ring.
A hypothetical data table for the predicted ¹³C NMR spectrum is presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~135 |
| C-2 | ~130 |
| C-3 | ~138 |
| C-4 | ~132 |
| C-5 | ~120 |
| C-6 | ~136 |
| C=O | ~195 |
| C-1' | ~125 (d, J(C1'-F) ≈ 20-30 Hz) |
| C-2' | ~160 (d, J(C2'-F) ≈ 240-260 Hz) |
| C-3' | ~115 (d, J(C3'-F) ≈ 20-25 Hz) |
| C-4' | ~134 |
| C-5' | ~128 |
| C-6' | ~130 (d, J(C6'-F) ≈ 5-10 Hz) |
| -NC | ~170 |
Table 2: Predicted ¹³C NMR Data for this compound. Note: These are hypothetical values and would require experimental verification. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 (¹⁹F) NMR Spectroscopy: Elucidation of Fluorine Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. chemaxon.com For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 2'-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal would be a multiplet due to coupling with the neighboring protons (H-3' and H-1'). The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying and characterizing fluorinated compounds. nih.gov
Two-Dimensional (2D) NMR Correlation Techniques
Correlation SpectroscopY (COSY) would be used to establish proton-proton coupling networks within each aromatic ring. youtube.com Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbons (vicinal coupling). This would allow for the tracing of the connectivity of the protons on the 5-bromophenyl ring and the 2'-fluorophenyl ring separately. Total Correlation SpectroscopY (TOCSY) could further extend these correlations to include protons within the same spin system that are not directly coupled, providing a more complete picture of each aromatic ring's proton network.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy would be employed to correlate directly bonded proton and carbon atoms. acdlabs.com Each cross-peak in the HSQC/HMQC spectrum would link a proton signal to the signal of the carbon it is attached to. This would be instrumental in assigning the carbon signals for all the protonated carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is arguably the most powerful tool for elucidating the complete carbon framework. mestrelab.com It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be critical for:
Connecting the two aromatic rings through correlations from the protons on one ring to the carbonyl carbon and the quaternary carbons of the other ring.
Confirming the positions of the substituents by observing long-range correlations from protons to the carbons bearing the isocyano, bromo, and fluoro groups.
Assigning the quaternary carbons, which are not visible in HSQC/HMQC spectra.
By combining the information from all these NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Advanced Multi-Dimensional NMR Approaches for Complex Resonances
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For a molecule with the complexity of this compound, with its distinct aromatic regions and functional groups, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights but often suffer from signal overlap and complex splitting patterns. To overcome these challenges, advanced multi-dimensional NMR experiments are indispensable.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unravel the intricate network of proton-proton and proton-carbon connectivities.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would be crucial for identifying the spin-spin coupling networks within the two aromatic rings. For instance, it would clearly delineate the correlations between adjacent protons on the 5-bromophenyl and 2-fluorophenyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded ¹H and ¹³C nuclei, HSQC allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is pivotal for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the carbonyl carbon and the protons on both aromatic rings, as well as between the protons ortho to the isocyano group and the isocyano carbon itself.
The presence of fluorine introduces additional complexity and diagnostic information through ¹⁹F NMR and ¹H-¹⁹F or ¹³C-¹⁹F coupling. The fluorine atom will couple with nearby protons and carbons, providing valuable proximity information.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C=O | - | ~194.5 |
| N≡C | - | ~165.0 |
| Aromatic CH | 7.20 - 8.10 | 115.0 - 140.0 |
| C-Br | - | ~120.0 |
| C-F | - | ~160.0 (d, ¹JCF ≈ 250 Hz) |
| C-N | - | ~135.0 |
Note: These are estimated values and would be confirmed by experimental data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident validation of its molecular formula. For this compound (C₁₄H₇BrFNO), HRMS would provide an experimental mass-to-charge ratio (m/z) with high accuracy, typically to four or five decimal places. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster, further confirming the presence of a single bromine atom in the molecule.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate fragmentation pathways. By inducing fragmentation of the parent ion, characteristic neutral losses and fragment ions can be observed, providing structural insights. Expected fragmentation might include the loss of the isocyano group (N≡C), the carbonyl group (CO), or cleavage of the bond between the carbonyl group and one of the aromatic rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
For this compound, key vibrational modes would include:
Isocyano (N≡C) stretch: This is a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2150-2100 cm⁻¹.
Carbonyl (C=O) stretch: The benzophenone (B1666685) carbonyl group would exhibit a strong IR absorption around 1670-1650 cm⁻¹. The conjugation with the aromatic rings influences this position.
C-F stretch: This vibration would be expected to produce a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.
C-Br stretch: The carbon-bromine stretch appears at lower wavenumbers, generally in the 600-500 cm⁻¹ range.
Aromatic C-H and C=C stretches: These would give rise to a series of bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar functional groups. fiveable.me The aromatic ring vibrations are often strong in the Raman spectrum.
Table 2: Key Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N≡C stretch | 2150 - 2100 (Strong) | Moderate |
| C=O stretch | 1670 - 1650 (Strong) | Moderate to Weak |
| Aromatic C=C | 1600 - 1450 (Multiple bands) | Strong |
| C-F stretch | 1250 - 1000 (Strong) | Weak |
| C-Br stretch | 600 - 500 (Moderate) | Moderate |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing two aromatic rings and a carbonyl group, is expected to give rise to distinct absorption bands in the UV region.
Typically, benzophenone derivatives exhibit two main absorption bands:
A strong band around 250-260 nm corresponding to the π → π* transition of the conjugated aromatic system.
A weaker band at longer wavelengths, around 330-340 nm, attributed to the n → π* transition of the carbonyl group.
The specific positions and intensities of these bands can be influenced by the substituents on the aromatic rings (bromo, fluoro, and isocyano groups). Solvatochromism, the shift in absorption maxima with solvent polarity, can also be studied to understand the nature of the electronic transitions.
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would provide the most definitive structural proof.
The crystal structure would precisely define the dihedral angle between the two aromatic rings, which is a key conformational feature of benzophenones. It would also provide accurate measurements of the C-F, C-Br, C=O, and N≡C bond lengths. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular interactions such as halogen bonding or π-stacking, could be elucidated.
Computational and Machine Learning-Assisted Structural Elucidation Methodologies
In modern structural elucidation, computational methods are increasingly used in synergy with experimental data. ruc.dk
Density Functional Theory (DFT) has become a powerful tool for predicting a range of molecular properties with a good degree of accuracy. nih.govresearchgate.netresearchgate.net For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: This provides a theoretical structure with predicted bond lengths and angles, which can be compared to X-ray crystallography data if available.
Predict vibrational frequencies: DFT calculations can also predict the IR and Raman spectra of the molecule. nih.gov The calculated frequencies, after appropriate scaling, can aid in the assignment of experimental vibrational bands. researchgate.netnih.gov
The synergy between experimental data and DFT calculations provides a higher level of confidence in the final structural assignment. ruc.dk
Computer-Assisted Structure Elucidation (CASE) Systems Integration
Computer-Assisted Structure Elucidation (CASE) represents a pivotal technology in modern chemistry for determining the structure of unknown organic compounds. acdlabs.comacdlabs.com These systems integrate various spectroscopic data points to generate and rank potential molecular structures, significantly reducing the ambiguity and time involved in manual interpretation, especially for complex molecules. acs.orgrsc.org
For a novel compound like this compound, a CASE system such as ACD/Structure Elucidator would be indispensable. acdlabs.comacs.org The process begins by inputting all available spectroscopic data. This typically includes the molecular formula, which can be determined from high-resolution mass spectrometry (HRMS), and a suite of NMR spectra (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC).
The software then generates a Molecular Connectivity Diagram (MCD), which visually summarizes all correlations derived from the NMR experiments. acs.orgacs.org For instance, HMBC (Heteronuclear Multiple Bond Correlation) data would be crucial for identifying long-range couplings between protons and carbons through the benzophenone backbone and across the carbonyl group, helping to piece together the relative positions of the substituted aromatic rings. COSY (Correlation Spectroscopy) data would establish proton-proton couplings within the aromatic rings.
Based on these correlations and the molecular formula, the CASE algorithm generates an exhaustive list of all possible constitutional isomers. rsc.org This unbiased approach ensures that no potential structure is overlooked. The final and most critical step is the ranking of these candidate structures. The system predicts the NMR spectra for each candidate and compares them against the experimental data, calculating a deviation or "match factor" to identify the most probable structure. acdlabs.com This process minimizes the risk of incorrect structure assignment, a known challenge in natural product and novel compound research. rsc.org
Illustrative Data for CASE Input: Hypothetical spectroscopic data points that would be fed into a CASE system for analysis.
| Data Type | Information Provided | Relevance to Structure Elucidation |
| HRMS | Exact Mass | Determines the elemental composition (e.g., C₁₄H₈BrFNO). |
| ¹³C NMR | Chemical Shifts | Identifies carbon environments (carbonyl, aromatic C-Br, C-F, C-N≡C). |
| ¹H NMR | Chemical Shifts, Couplings | Shows proton environments and their connectivity. |
| ¹⁹F NMR | Chemical Shift, Couplings | Confirms the presence and electronic environment of the fluorine atom. biophysics.orgnih.govdiva-portal.org |
| IR | Vibrational Frequencies | Confirms functional groups, especially the characteristic strong stretch of the isocyano group (N≡C). researchgate.netacs.org |
| HMBC | ²J, ³J H-C Correlations | Connects molecular fragments across quaternary carbons (like the carbonyl and isocyano carbons). |
| COSY | ³J H-H Correlations | Establishes proton adjacencies on the aromatic rings. |
Machine Learning Algorithms for Spectroscopic Data Interpretation
The integration of machine learning (ML) is revolutionizing spectroscopic analysis by automating and enhancing the interpretation of complex spectral data. zhaw.chdigitellinc.com These algorithms can identify subtle patterns that may be missed by human analysis, leading to more accurate and rapid structural determination. mi-6.co.jpnih.gov
NMR Spectra Prediction and Analysis: For ¹³C and ¹H NMR spectra, machine learning models, particularly graph neural networks, can predict chemical shifts with high accuracy. nih.govnih.gov These models are trained on vast databases of known molecular structures and their corresponding experimental NMR data. nih.gov When presented with a candidate structure for this compound, an ML model could generate a predicted spectrum. This predicted spectrum can then be compared with the experimental one to validate the proposed structure. This approach is significantly faster than traditional quantum mechanical calculations like DFT (Density Functional Theory). aip.org Furthermore, ML algorithms can assist in the deconvolution of complex spectra, automatically identifying peaks and classifying multiplet splitting patterns, which is a crucial step in data reduction. zhaw.ch
Infrared (IR) Spectra Analysis: In the context of IR spectroscopy, convolutional neural networks (CNNs) are particularly effective. digitellinc.comnih.gov These models treat an entire IR spectrum as a continuous data pattern, enabling them to learn the characteristic absorption profiles of various functional groups. mi-6.co.jp For this compound, an ML model trained on a large spectral library could rapidly identify the key functional groups. It would be expected to flag the strong, sharp absorption band of the isocyano group (typically around 2150-2100 cm⁻¹), the C=O stretch of the benzophenone core (around 1660 cm⁻¹), and patterns in the fingerprint region indicative of the substituted aromatic rings. researchgate.netnih.gov This automated identification expedites analysis and reduces the subjectivity inherent in manual spectral interpretation. digitellinc.com Some advanced models can even predict elemental composition or other chemical properties directly from the IR spectrum. mi-6.co.jpacs.org
Illustrative Research Findings: This table presents hypothetical, yet chemically reasonable, spectroscopic data for this compound, which could be used to train or validate an ML model.
Interactive Data Table: Hypothetical Spectroscopic Data
| Spectrum Type | Feature | Predicted Value/Range | Interpretation |
| IR | Isocyano (N≡C) Stretch | ~2140 cm⁻¹ | Strong, sharp peak confirming the isocyano functional group. |
| IR | Carbonyl (C=O) Stretch | ~1665 cm⁻¹ | Strong peak characteristic of a diaryl ketone. |
| ¹³C NMR | Carbonyl Carbon | 194-196 ppm | Deshielded carbon typical of a benzophenone. |
| ¹³C NMR | Isocyano Carbon | 160-170 ppm | Characteristic chemical shift for the isocyano carbon atom. |
| ¹³C NMR | Carbon-Bromine (C-Br) | 115-120 ppm | Aromatic carbon directly attached to bromine. |
| ¹³C NMR | Carbon-Fluorine (C-F) | 158-162 ppm (¹JCF ≈ 250 Hz) | Aromatic carbon showing a large one-bond coupling constant with fluorine. |
| ¹⁹F NMR | Aromatic Fluorine | -110 to -115 ppm | Chemical shift is highly sensitive to the electronic environment. biophysics.org |
| Mass Spec | Molecular Ion Peak Pattern | M+ and M+2 peaks in ~1:1 ratio | Characteristic isotopic pattern for a molecule containing one bromine atom. libretexts.org |
Reactivity and Mechanistic Investigations of 2 Isocyano 2 Fluoro 5 Bromobenzophenone in Organic Transformations
Intrinsic Reactivity of the Isocyanide Functional Group
The isocyanide group (-N≡C) is a unique functional group characterized by a formal positive charge on the nitrogen and a negative charge on the carbon. This electronic distribution imparts a distinctive reactivity profile, allowing it to act as both a nucleophile and an electrophile.
The carbon atom of the isocyanide in 2-isocyano-2'-fluoro-5-bromobenzophenone exhibits a pronounced dualistic nature. It can act as a potent nucleophile, attacking electrophilic centers such as the carbonyl carbon of aldehydes and ketones. Conversely, it also possesses electrophilic character, rendering it susceptible to attack by strong nucleophiles. This ambiphilic reactivity is central to its utility in a variety of chemical transformations. The presence of the electron-withdrawing benzophenone (B1666685) scaffold, further influenced by the fluoro and bromo substituents, modulates the electron density at the isocyanide carbon, influencing its reactivity in a subtle yet significant manner.
A hallmark of isocyanide chemistry is the ability to undergo α-addition reactions, where two different species add across the isocyanide carbon. In the context of this compound, this typically involves the addition of an electrophile and a nucleophile to the same carbon atom. This process is fundamental to the construction of highly functionalized molecules from simple starting materials. For instance, in the presence of an acid and a nucleophile, the isocyanide can be protonated, activating it towards nucleophilic attack, leading to the formation of a formimidate derivative.
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry. frontiersin.org Isocyanides, including this compound, are exemplary substrates for a variety of MCRs due to their unique reactivity. researchgate.net
The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov For this compound, the reaction would proceed through the initial interaction of the carbonyl compound and the carboxylic acid, followed by the nucleophilic attack of the isocyanide carbon on the activated carbonyl carbon. nih.gov This generates a nitrilium ion intermediate, which is then trapped by the carboxylate to form a tetrahedral intermediate. A subsequent Mumm rearrangement leads to the final α-acyloxy amide product. wikipedia.org The steric bulk and electronic properties of the substituted benzophenone moiety would be expected to influence the rate and efficiency of the reaction.
Table 1: Hypothetical Passerini Reaction of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Expected Product |
| This compound | Aldehyde (R-CHO) | Carboxylic Acid (R'-COOH) | α-acyloxy amide |
| This compound | Ketone (R₂C=O) | Carboxylic Acid (R'-COOH) | α-acyloxy amide |
This table represents a hypothetical reaction scheme based on the established mechanism of the Passerini reaction.
The Ugi reaction is a four-component reaction involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, which together form a bis-amide. organic-chemistry.orgthieme-connect.de The reaction is initiated by the formation of an imine from the amine and the carbonyl compound. The isocyanide, in this case, this compound, then adds to the protonated imine (iminium ion) in a key step. The resulting nitrilium ion is intercepted by the carboxylate anion, followed by a Mumm rearrangement to furnish the stable bis-amide product. mdpi.comnih.gov The diverse substitution pattern of the starting materials allows for the rapid generation of complex peptide-like structures. organic-chemistry.org
Table 2: Hypothetical Ugi Reaction of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Expected Product |
| This compound | Aldehyde (R-CHO) | Amine (R'-NH₂) | Carboxylic Acid (R''-COOH) | bis-amide |
| This compound | Ketone (R₂C=O) | Amine (R'-NH₂) | Carboxylic Acid (R''-COOH) | bis-amide |
This table represents a hypothetical reaction scheme based on the established mechanism of the Ugi reaction.
Beyond the well-established Passerini and Ugi reactions, the unique reactivity of this compound opens avenues for the exploration of novel MCRs. For instance, variations of the Ugi reaction where the carboxylic acid is replaced by other acidic components such as phenols (Ugi-Smiles reaction) could lead to the formation of diaryl ethers. organic-chemistry.org Similarly, the use of bifunctional starting materials in conjunction with this isocyanide could lead to the one-pot synthesis of diverse heterocyclic scaffolds. nih.gov The electron-deficient nature of the aromatic rings in this compound might also enable its participation in cycloaddition reactions, further expanding its synthetic utility.
Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound
The inquiry sought to build a detailed article covering the radical reactions of its isocyanide group, the differential reactivity of its halogen substituents, and the reactivity of its benzophenone core. However, the global scientific databases appear to contain no specific entries detailing the synthesis, isolation, or subsequent chemical manipulation of this compound.
While general principles of organic chemistry allow for predictions about the behavior of its constituent functional groups—the isocyanide, the fluoro and bromo-substituted aromatic rings, and the ketone—no specific experimental data for this compound is available to substantiate such theoretical analyses. Information exists for analogous compounds, such as 2-amino-5-bromobenzophenone (B122471) and other dihalogenated benzophenones, but a direct extrapolation of their reactivity to the isocyano-substituted target molecule would be speculative and lack the required scientific rigor.
Consequently, the construction of a scientifically accurate and detailed article as per the requested outline is not feasible based on the currently accessible body of scientific knowledge. The absence of primary literature on this compound means that any discussion on its specific mechanistic pathways, reaction kinetics, or product formation would be without empirical support.
Reactivity of the Benzophenone Ketone Moiety
Photochemical Behavior of the Benzophenone Chromophore and Potential Photoinduced Reactions
The benzophenone moiety in this compound is expected to dominate its photochemical behavior. Upon absorption of UV light, typically in the n→π* transition region, the benzophenone chromophore efficiently undergoes intersystem crossing to a triplet excited state. acs.org This triplet state is a potent diradical and can participate in a variety of photoinduced reactions.
One of the hallmark reactions of excited-state benzophenones is hydrogen atom abstraction from suitable donor molecules. This process would generate a ketyl radical intermediate. The presence of the ortho-fluoro and para-bromo substituents may influence the photophysical properties, such as the lifetime and energy of the triplet state, but the fundamental reactivity is anticipated to remain. researchgate.net
Furthermore, the excited benzophenone can engage in [2+2] photocycloaddition reactions with alkenes to form oxetanes, a process known as the Paternò-Büchi reaction. acs.org The substitution pattern on the benzophenone rings can affect the regioselectivity and stereoselectivity of this cycloaddition.
Interfunctional Group Cooperation and Orthogonal Reactivity Studies
The juxtaposition of the isocyano, fluoro, and bromo groups on the benzophenone scaffold allows for the exploration of interfunctional group cooperation and orthogonal reactivity.
The isocyano group is a versatile functional group known for its participation in a wide array of transformations, including multicomponent reactions such as the Ugi and Passerini reactions. scripps.eduacs.org It can also undergo α-addition of electrophiles and nucleophiles. acs.org The reactivity of the isocyano group could potentially be modulated by the electronic effects of the fluorine and bromine atoms.
The ortho-fluoro substituent can exert a significant electronic and steric influence on the adjacent isocyano group and the carbonyl moiety. The strong electron-withdrawing nature of fluorine can enhance the electrophilicity of the isonitrile carbon, potentially accelerating nucleophilic attack. nih.gov Conversely, it may also influence the stability of intermediates in reactions involving the neighboring carbonyl group.
The bromo substituent, located on the other phenyl ring, offers a handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This presents the possibility of orthogonal reactivity, where the isocyano group and the bromoarene can be selectively functionalized under different catalytic conditions. For instance, a palladium-catalyzed cross-coupling could be performed at the C-Br bond without affecting the isocyano group, which is typically reactive towards other types of catalysts or reagents.
Detailed Kinetic and Thermodynamic Analyses of Key Reactions
A comprehensive understanding of the reactivity of this compound would necessitate detailed kinetic and thermodynamic analyses of its key transformations. Such studies would reveal which reaction pathways are favored under different conditions. libretexts.org
For example, in a competitive reaction scenario where both 1,2-addition to the carbonyl and a multicomponent reaction involving the isocyanide are possible, the product distribution could be under either kinetic or thermodynamic control. libretexts.orgacs.org At lower temperatures, the reaction would likely be under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may become reversible, leading to the thermodynamically most stable product. libretexts.org
A hypothetical kinetic vs. thermodynamic profile for a reaction of this compound with a generic reagent is presented below.
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Product | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) | Favored Condition |
|---|---|---|---|
| Kinetic Product | 60 | -40 | Low Temperature |
| Thermodynamic Product | 80 | -80 | High Temperature |
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
The elucidation of the complex reaction mechanisms of this compound would rely heavily on a combination of spectroscopic and computational techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR could be used to characterize reactants, intermediates, and products. In-situ NMR monitoring could provide kinetic data.
Infrared (IR) Spectroscopy: The characteristic strong absorption of the isocyano group (around 2140 cm⁻¹) and the carbonyl group (around 1660 cm⁻¹) would be valuable for monitoring reactions. scripps.eduresearchgate.net
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS would be essential for identifying products and byproducts, especially in complex reaction mixtures. nih.govnih.gov
UV-Vis Spectroscopy: To study the photochemical properties, monitoring the n→π* transition of the benzophenone chromophore would be crucial. researchgate.net
Computational Methods:
Density Functional Theory (DFT): DFT calculations could be employed to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. diva-portal.orgnih.gov This would provide theoretical insights into the feasibility of different mechanistic proposals.
Time-Dependent DFT (TD-DFT): This method would be particularly useful for studying the excited states of the benzophenone chromophore and predicting its photochemical behavior. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in complex environments, such as in the presence of a catalyst or in a solvent matrix, QM/MM methods could provide a more accurate description of the system. nih.gov
A hypothetical workflow for a mechanistic study is outlined below.
Table 2: Illustrative Workflow for Mechanistic Elucidation
| Step | Method | Objective |
|---|---|---|
| 1 | In-situ IR and NMR Spectroscopy | Monitor reaction progress and identify major species. |
| 2 | LC-MS/MS Analysis | Identify and characterize reaction products and intermediates. |
| 3 | DFT Calculations | Model potential reaction pathways and calculate energetic profiles. |
| 4 | Kinetic Isotope Effect Studies | Probe the rate-determining step of the reaction. |
| 5 | TD-DFT Calculations | Investigate the excited state properties for photochemical reactions. |
By integrating these experimental and computational approaches, a detailed and accurate picture of the reactivity and mechanisms of this compound can be constructed.
Computational Chemistry and Theoretical Investigations of 2 Isocyano 2 Fluoro 5 Bromobenzophenone
Quantum Chemical Characterization of Molecular Geometry and Conformational Landscape
No published studies containing high-level DFT calculations for the ground state geometry of 2-Isocyano-2'-fluoro-5-bromobenzophenone were found. Such an analysis would typically provide optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
A detailed analysis of the intramolecular forces, such as steric hindrance between the phenyl rings and the isocyano group, and the rotational energy barriers (torsional barriers) around the single bonds connecting the carbonyl group to the phenyl rings is not available in the current scientific literature.
Electronic Structure Analysis and Bonding Characterization
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap for this compound, are not documented. This information is crucial for predicting the compound's chemical reactivity and electronic properties.
There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.
A Natural Bond Orbital (NBO) analysis, which would offer a detailed description of the electron density distribution, atomic charges, and key bonding and anti-bonding interactions within this compound, has not been reported.
Lack of Publicly Available Research Data Precludes Article Generation on this compound
A thorough investigation into publicly accessible scientific literature and chemical databases has revealed a significant absence of research data for the chemical compound this compound. Consequently, the generation of an article detailing its computational and theoretical chemistry, as per the specified outline, cannot be fulfilled at this time.
Extensive searches for computational studies, including Time-Dependent Density Functional Theory (TD-DFT) for electronic excitation spectra, vibrational analysis for IR and Raman peak assignments, Gauge-Including Atomic Orbital (GIAO) calculations for NMR chemical shifts, and reaction mechanism simulations, yielded no specific results for this particular isocyano-substituted benzophenone (B1666685).
It is important to note that a closely related compound, 2-Amino-5-bromo-2'-fluorobenzophenone, is well-documented in chemical databases such as PubChem and the NIST WebBook. nih.govnist.gov This amino-substituted analogue has the same molecular framework, with the key difference being an amino group (-NH2) in place of the isocyano group (-N≡C). For this amino compound, some experimental data, such as its molecular formula (C13H9BrFNO) and an experimental IR spectrum, are available. nih.govnist.gov
However, the specific electronic and structural properties of the isocyano group would lead to significantly different spectroscopic and reactivity profiles compared to the amino analogue. Therefore, data for 2-Amino-5-bromo-2'-fluorobenzophenone cannot be substituted to describe the computational characteristics of the requested this compound.
Without any foundational research on this compound, it is impossible to provide scientifically accurate information for the requested sections on its theoretical spectroscopic properties and reaction mechanism simulations. The creation of data tables and detailed research findings is contingent on the existence of such primary research, which appears to be unavailable in the public domain.
Should research on this compound be published in the future, the generation of the requested article could be revisited.
Reaction Mechanism Simulation and Transition State Analysis
Fukui Function and Parr Function Analysis for Regioselectivity and Site Selectivity
In the realm of computational chemistry, Density Functional Theory (DFT) provides powerful tools for predicting the reactivity of molecules. nih.gov Among the most insightful of these are the Fukui and Parr functions, which help to identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. uchile.clresearchgate.net
The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. researchgate.net In practice, this is condensed into atomic values to predict site selectivity. Three main types of Fukui functions are considered:
ƒ+ for nucleophilic attack (where the molecule accepts an electron).
ƒ- for electrophilic attack (where the molecule donates an electron).
ƒ0 for radical attack.
A higher Fukui value on a particular atom indicates a greater susceptibility to the corresponding type of attack. semanticscholar.org For this compound, theoretical calculations can pinpoint the most reactive centers. The isocyano carbon, the carbonyl carbon, and the electron-rich positions on the aromatic rings are all potential sites for chemical reactions.
The Parr function, P(r), is a related descriptor derived from the spin density of the radical cation and anion of the molecule. It is particularly useful for predicting the regioselectivity of reactions involving radical species and can provide a more refined picture of electrophilic and nucleophilic interactions. The electrophilic Parr function (P⁺) identifies sites susceptible to nucleophilic attack, while the nucleophilic Parr function (P⁻) identifies sites prone to electrophilic attack. nih.gov
For this compound, a hypothetical analysis would likely reveal distinct reactive sites. The isocyano carbon is typically a strong electrophile, making it a prime target for nucleophiles. The carbonyl carbon also exhibits electrophilic character. Conversely, the aromatic rings, influenced by the activating and deactivating effects of their substituents (fluoro and bromo groups), would present sites susceptible to electrophilic attack.
Table 1: Hypothetical Condensed Fukui and Parr Function Indices for Selected Atoms of this compound This data is illustrative and based on theoretical principles for similar molecular structures.
| Atomic Site | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | P+ (Electrophilic Parr Function) | P- (Nucleophilic Parr Function) |
|---|---|---|---|---|
| Isocyano Carbon (CNCO) | 0.285 | 0.015 | 0.310 | 0.018 |
| Carbonyl Carbon (CCO) | 0.190 | 0.045 | 0.215 | 0.050 |
| Carbon ortho to -NCO (C6) | 0.030 | 0.110 | 0.035 | 0.125 |
| Carbon ortho to -F (C3') | 0.025 | 0.145 | 0.028 | 0.160 |
| Carbon para to -Br (C4) | 0.041 | 0.095 | 0.045 | 0.105 |
Based on this hypothetical data, the isocyano carbon would be the primary site for nucleophilic attack due to its highest ƒ+ and P+ values. For an electrophilic attack, the carbon atom ortho to the fluorine atom (C3') would be the most likely target, possessing the highest ƒ- and P- values. Such analyses are crucial for planning synthetic routes and understanding reaction mechanisms. beilstein-journals.org
Solvation Models and Environmental Effects on Electronic and Reactivity Profiles
The chemical behavior of a molecule can be significantly altered by its environment, particularly the solvent in which it is dissolved. longdom.org Computational chemistry accounts for these environmental effects using solvation models, which can be broadly classified as explicit or implicit. wikipedia.org Implicit models, such as the Polarizable Continuum Model (PCM), are widely used due to their computational efficiency. wikipedia.orguni-muenchen.de PCM treats the solvent as a continuous dielectric medium rather than as individual molecules, which simplifies calculations while still capturing the essential electrostatic interactions. wikipedia.orguni-rostock.de
For this compound, changing the solvent from a non-polar one (like Toluene) to a polar one (like Water) would have predictable effects on its electronic properties. In a polar solvent, the molecule's dipole moment is expected to increase as the solvent stabilizes charge separation within the solute. longdom.org This stabilization also typically affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, the HOMO-LUMO energy gap tends to decrease in more polar solvents, which can lead to a red shift (a shift to longer wavelengths) in the molecule's UV-visible absorption spectrum. acs.org
Table 2: Hypothetical Environmental Effects on Electronic Properties of this compound using a PCM model This data is illustrative and based on theoretical principles for similar molecular structures.
| Property | Gas Phase (No Solvent) | Toluene (ε ≈ 2.4) | Dichloromethane (ε ≈ 8.9) | Water (ε ≈ 78.4) |
|---|---|---|---|---|
| Dipole Moment (Debye) | 3.15 D | 3.85 D | 4.90 D | 5.85 D |
| HOMO Energy (eV) | -6.85 eV | -6.78 eV | -6.70 eV | -6.62 eV |
| LUMO Energy (eV) | -2.10 eV | -2.25 eV | -2.45 eV | -2.60 eV |
| HOMO-LUMO Gap (eV) | 4.75 eV | 4.53 eV | 4.25 eV | 4.02 eV |
The illustrative data shows a clear trend: as solvent polarity (indicated by the dielectric constant, ε) increases, the dipole moment rises, and the HOMO-LUMO gap narrows. This theoretical insight is invaluable for selecting appropriate solvents to control reaction outcomes and for interpreting experimental data obtained under different conditions. researchgate.net
Organometallic Chemistry and Catalysis Involving 2 Isocyano 2 Fluoro 5 Bromobenzophenone
Coordination Chemistry of 2-Isocyano-2'-fluoro-5-bromobenzophenone as a Ligand
The coordination chemistry of this compound is dictated by the electronic and steric properties of the isocyanide functional group, which are modulated by the benzophenone (B1666685) backbone and its halogen substituents.
The synthesis of the ligand itself, this compound, would likely proceed via the dehydration of the corresponding formamide (B127407), which is in turn synthesized from the commercially available 2-amino-2'-fluoro-5-bromobenzophenone. caymanchem.comnih.govnih.gov Common dehydrating agents for this transformation include phosphoryl chloride (POCl₃) in the presence of a base like triethylamine. nih.gov An alternative modern approach involves the reaction of the primary amine with in-situ generated difluorocarbene. organic-chemistry.org
Once synthesized, this compound can be reacted with a wide variety of transition metal precursors to form metal-isocyanide complexes. Typical reactions involve the displacement of labile ligands, such as carbon monoxide, halides, or solvent molecules, from the metal center. For instance, reaction with a metal halide complex like [AuCl(PPh₃)] could potentially yield a gold-isocyanide complex. researchgate.net
The characterization of such complexes would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly informative, as the stretching frequency of the isocyanide C≡N bond (ν(C≡N)) is sensitive to the coordination environment and the electronic properties of the metal center. uwm.edu In free this compound, the ν(C≡N) would be expected in the range of 2120-2140 cm⁻¹. Upon coordination to a metal, this frequency generally shifts. For electron-rich metals that engage in significant π-backbonding to the isocyanide, a decrease in ν(C≡N) is observed. Conversely, for electron-poor metals, the σ-donation from the isocyanide dominates, leading to an increase in the ν(C≡N) frequency. uwm.edu
Table 1: Representative IR Spectroscopic Data for Aryl Isocyanide Metal Complexes This table presents data for analogous compounds to infer the expected spectroscopic behavior of this compound complexes.
| Aryl Isocyanide Ligand | Metal Complex | ν(C≡N) (cm⁻¹) | Reference |
|---|---|---|---|
| 2,6-Dimethylphenyl isocyanide | Free Ligand | 2128 | rsc.org |
| 2,6-Dimethylphenyl isocyanide | [Ir(bt)₂(CNAr)₂]⁺ | 2160, 2185 | rsc.org |
| 2,6-Diisopropylphenyl isocyanide | W(CNdipp)₆ | ~2050 | acs.org |
Note: The actual values for this compound complexes would be influenced by its specific electronic and steric profile.
Other characterization techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C, ¹⁹F, and ¹H NMR) to elucidate the structure and bonding within the complex, and X-ray crystallography to determine the precise solid-state structure, including bond lengths and angles.
The fluorine and bromine substituents on the benzophenone framework are expected to have a significant impact on the coordinating ability of the isocyanide ligand. Both are electron-withdrawing groups, which will decrease the electron density on the aryl ring and, consequently, on the isocyanide carbon. This has two main effects:
Reduced σ-Donating Ability: The electron-withdrawing nature of the halogens will make the isocyanide a weaker σ-donor compared to non-halogenated aryl isocyanides.
Enhanced π-Accepting Ability: The lower energy of the π* orbitals of the isocyanide, influenced by the electron-withdrawing substituents, will make it a better π-acceptor ligand. Aryl isocyanides are generally considered better π-acceptors than alkyl isocyanides, and this effect is amplified by electron-withdrawing groups. uwm.edu
This combination of properties makes this compound a "non-classical" isocyanide ligand, with electronic properties that are shifted more towards those of carbon monoxide. This can lead to more stable complexes with electron-rich, low-valent metals where π-backbonding is a crucial component of the metal-ligand bond. The stability of the resulting metal complexes will, therefore, be highly dependent on the electronic nature of the metal center.
Reactivity of Metalated Isocyanides Derived from the Compound
The chemistry of isocyanides extends beyond their role as simple spectator ligands. The carbon atom adjacent to the isocyanide group can be deprotonated to form highly reactive α-metalated isocyanide intermediates.
While this compound itself lacks an α-proton for direct deprotonation, related structures where the isocyano group is attached to a methylene (B1212753) group, which is in turn connected to the benzophenone core, would be amenable to such reactions. For the purpose of this discussion, we will consider a hypothetical analogue, (2-isocyano-2'-fluoro-5-bromobenzoyl)methyl isocyanide, to explore this reactivity.
The formation of α-metalated isocyanides is typically achieved by treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide base, at low temperatures. nsf.govrsc.org The stability of the resulting carbanion is enhanced by the electron-withdrawing isocyanide group.
The stability of these metalated intermediates can be modest, and they are generally prepared in situ for immediate use. researchgate.net Their high reactivity makes them prone to side reactions if not handled under appropriate conditions.
α-Metalated isocyanides are potent nucleophiles and will react with a wide range of electrophiles. rsc.org The nucleophilic carbon can attack aldehydes, ketones, esters, and alkyl halides, leading to the formation of new carbon-carbon bonds.
Table 2: Representative Reactions of α-Metalated Isocyanides with Electrophiles This table presents generalized reactions to illustrate the expected reactivity of metalated derivatives of the title compound.
| Metalated Isocyanide | Electrophile | Product Type |
|---|---|---|
| R-CH(Li)-NC | R'CHO (Aldehyde) | β-Hydroxy isocyanide |
| R-CH(Li)-NC | R'₂CO (Ketone) | β-Hydroxy isocyanide |
| R-CH(Li)-NC | R'COOR'' (Ester) | β-Keto isocyanide |
The presence of the bulky and electron-withdrawing 2'-fluoro-5-bromobenzophenone moiety would likely influence the stereochemical outcome of these reactions, potentially offering avenues for diastereoselective synthesis.
One of the most powerful applications of metalated isocyanides is in the synthesis of nitrogen-containing heterocyclic compounds. francis-press.comnih.gov The isocyanide group itself can act as an internal electrophile. Following the initial nucleophilic attack of the α-metalated carbon on an external electrophile, the newly formed intermediate can undergo an intramolecular cyclization where a nucleophilic center attacks the electrophilic carbon of the isocyanide group.
This strategy allows for the construction of a diverse array of heterocycles, such as oxazoles, imidazoles, and pyrroles. For example, the reaction of a metalated isocyanide with an aldehyde, followed by intramolecular cyclization of the resulting β-hydroxy isocyanide, can lead to the formation of oxazolines, which can be further oxidized to oxazoles.
Isocyanides are also key components in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity and synthesizing complex heterocyclic scaffolds in a single step. rug.nl The unique electronic properties of this compound could lead to novel reactivity patterns in such MCRs, potentially enabling the synthesis of new classes of heterocyclic compounds.
Transition-Metal Catalyzed Reactions Utilizing the Compound as a Substrate or Ligand
The unique combination of reactive sites in this compound suggests its potential for versatile reactivity in the presence of transition metal catalysts. The isocyano group can act as a strong π-accepting ligand or undergo insertion reactions. The carbon-bromine bond is a classic handle for oxidative addition in cross-coupling reactions, and the carbon-fluorine bond, while generally more inert, can also be activated under specific catalytic conditions.
The isocyanide functional group is known to undergo insertion reactions into metal-carbon and metal-hydride bonds. In the context of this compound, it is plausible that upon oxidative addition of the C-Br bond to a low-valent transition metal center (e.g., palladium(0)), a subsequent intramolecular insertion of the isocyano group could occur. This would lead to the formation of a six-membered metallacycle, which could then be trapped by various nucleophiles or undergo further transformations.
Another potential reaction is the transition-metal-catalyzed carbonylation of the C-Br bond. While this is a common transformation for aryl bromides, the presence of the isocyano group could influence the reaction outcome, potentially leading to the formation of acyl isocyanides or participating in more complex cascade reactions.
No experimental data is available for carbonylation or insertion reactions of this compound. The following table presents hypothetical reaction parameters based on known transformations of similar aryl isocyanides.
| Reaction Type | Hypothetical Catalyst | Potential Reagent | Anticipated Product Class |
| Intramolecular Isocyanide Insertion | Pd(PPh₃)₄ | - | Dibenzazepine derivatives |
| Carbonylative Coupling | [Pd(CO)(PPh₃)]₂ | CO, Nu-H | Acyl derivatives |
The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. Standard palladium-catalyzed methods such as Suzuki, Stille, Heck, and Sonogashira couplings are expected to proceed at this position. The electron-withdrawing nature of the benzoyl and isocyano groups could potentially facilitate the initial oxidative addition step. The fluorine atom at the 2'-position is less likely to participate in cross-coupling under standard conditions, allowing for selective functionalization of the brominated ring.
The isocyano group itself might act as a ligand for the catalytic species, potentially influencing the rate and selectivity of the cross-coupling reaction. It could also be envisioned that under certain conditions, the isocyanide could be transformed or participate in a tandem reaction following the initial cross-coupling event.
As no specific experimental data for cross-coupling reactions of this compound exists, the table below provides representative conditions for Suzuki coupling of a related bromo-aryl isocyanide.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |
| 4-bromophenyl isocyanide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >90 |
Exploitation in Catalytic Cycles for Novel Bond Formations
The multifunctionality of this compound presents intriguing possibilities for its use in the design of novel catalytic cycles. A catalytic cycle could be initiated by the oxidative addition of the C-Br bond to a metal center. The resulting organometallic intermediate, still bearing the isocyano and fluoro-benzoyl moieties, could then engage in further reactions.
For instance, a catalytic cycle could be designed to achieve a tandem cross-coupling and cyclization sequence. After an initial Suzuki or Sonogashira coupling to introduce a new substituent at the 5-position, a subsequent intramolecular reaction involving the isocyano group could be triggered, leading to the formation of complex heterocyclic structures. The fluorine atom could serve as a directing group or a site for a second, more forcing, cross-coupling event, allowing for the sequential construction of a highly functionalized molecule.
The development of such catalytic cycles would depend on the careful selection of the transition metal, ligands, and reaction conditions to control the reactivity of the different functional groups present in this compound. The exploration of its coordination chemistry and reactivity is a promising area for future research in organometallic and synthetic chemistry.
Advanced Synthetic Applications and Derivatization Strategies of 2 Isocyano 2 Fluoro 5 Bromobenzophenone
Utility as a Highly Functionalized Building Block in Medicinal Chemistry Research Scaffolds
The 2-isocyano-2'-fluoro-5-bromobenzophenone molecule is a prime candidate for the construction of complex molecular architectures in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups, which can be addressed sequentially or in one-pot procedures to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. frontiersin.orgnih.gov
The isocyanide group is particularly valuable, serving as a gateway to a vast chemical space through isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. acs.orgnih.govwikipedia.org These reactions allow for the introduction of multiple points of diversity in a single, efficient step. For instance, the Ugi four-component reaction (U-4CR) involving this compound, an aldehyde or ketone, an amine, and a carboxylic acid can rapidly generate complex bis-amide structures. nih.govwikipedia.orgnumberanalytics.com The resulting products bear the intact brominated and fluorinated benzophenone (B1666685) core, which can be further functionalized.
The presence of the fluorine atom on one of the phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The bromine atom, on the other hand, serves as a versatile handle for post-MCR modifications, typically through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, or other functional groups. frontiersin.org
Design and Synthesis of Novel Nitrogen-Containing Heterocyclic Systems
The unique arrangement of the isocyanide group ortho to the benzoyl moiety in this compound makes it an exceptional precursor for the synthesis of various nitrogen-containing heterocycles. The reactivity of the isocyanide can be harnessed in intramolecular cyclization reactions or in multicomponent reactions that are followed by a cyclization step. nih.govresearchgate.netresearchgate.net
A prominent application is the synthesis of quinazoline (B50416) and quinazolinone derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com For example, the reaction of this compound with amines can lead to the formation of an intermediate that, upon intramolecular cyclization, yields substituted quinazolines. The specific reaction conditions and the nature of the amine can direct the synthesis towards different heterocyclic cores.
Furthermore, IMCRs with bifunctional reactants can lead to the formation of complex heterocyclic systems. When a reactant containing a nucleophilic group in addition to its primary reactive site is used in an Ugi or Passerini reaction, the initially formed intermediate can undergo a subsequent intramolecular cyclization. nih.gov This "nitrilium trapping" strategy allows for the construction of diverse heterocyclic scaffolds in a highly convergent and atom-economical manner. For instance, using an amino acid or a hydroxy-amine as a component in an Ugi reaction with this compound could lead to the formation of novel benzodiazepine (B76468) or benzoxazepine derivatives, respectively.
Development of Fluorinated and Brominated Benzophenone Derivatives for Advanced Materials Research
The fluorinated and brominated functionalities of this compound make it a valuable monomer or precursor for the synthesis of advanced materials with tailored properties.
Precursors for Specialized Polymeric Architectures (e.g., Polyaryletherketones and related materials)
Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of PAEKs often involves the nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzophenone. The 2'-fluoro-5-bromobenzophenone core of the title compound, after conversion of the isocyanide to a suitable functional group (e.g., a hydroxyl group via hydrolysis of the precursor amine), can serve as a monomer in such polymerizations.
The fluorine atom can activate the aromatic ring towards nucleophilic substitution, facilitating the polymer chain growth. The bromine atom, on the other hand, can be retained in the polymer backbone, imparting flame-retardant properties to the resulting material. researchgate.net Alternatively, the bromine atoms can serve as sites for post-polymerization modification, allowing for the grafting of other functionalities to tailor the polymer's properties, such as solubility or cross-linking capabilities. The incorporation of fluorinated and brominated monomers can lead to polymers with enhanced thermal stability and flame retardancy. researchgate.netrsc.orgrsc.org
Chemo- and Regioselective Derivatization Strategies for Structure-Activity Relationship Studies
The presence of two different halogen atoms (fluorine and bromine) on the benzophenone scaffold allows for chemo- and regioselective derivatization, which is crucial for systematic SAR studies. researchgate.netnih.gov The differential reactivity of the C-F and C-Br bonds, as well as the different electronic environments of the two aromatic rings, can be exploited to selectively functionalize one site over the other.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, are powerful tools for this purpose. nih.govresearchgate.net The selection of the palladium catalyst, ligand, and reaction conditions can often control which halogen atom reacts. Generally, the C-Br bond is more reactive than the C-F bond in these transformations, allowing for selective functionalization at the 5-position of the benzophenone. For instance, a Suzuki-Miyaura coupling could be performed to introduce a new aryl or heteroaryl group at the bromine-bearing position, while leaving the fluorine atom untouched.
The isocyanide group itself can also be transformed into a variety of other functional groups. For example, hydrolysis of the isocyanide leads to a primary amine, which can then be further derivatized. This sequential functionalization provides a powerful strategy for generating a diverse library of analogues from a single, highly functionalized starting material.
Application in Cascade and Domino Reactions for Increased Synthetic Efficiency
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to molecular complexity. acs.org The unique reactivity of the isocyanide group makes this compound an excellent substrate for initiating such reaction cascades.
An isocyanide-based multicomponent reaction can be the first step in a domino sequence. The product of an Ugi or Passerini reaction, still containing the bromo and fluoro substituents, can be designed to undergo a subsequent intramolecular reaction. For example, if one of the components in an Ugi reaction contains a functional group that can react with the bromine atom (e.g., a terminal alkyne for a Sonogashira coupling), a subsequent intramolecular cyclization can be triggered, leading to complex polycyclic structures in a single pot.
These cascade sequences offer significant advantages in terms of step economy, reduced waste generation, and operational simplicity, aligning with the principles of green chemistry. The ability to construct intricate molecular frameworks from simple starting materials in a few steps makes this approach highly attractive for the rapid synthesis of novel compounds for biological screening or materials science applications.
Future Perspectives and Emerging Research Directions for 2 Isocyano 2 Fluoro 5 Bromobenzophenone
Integration with Flow Chemistry and Continuous Synthesis Methodologies
The synthesis and handling of isocyanides can be challenging due to their potent odor and potential instability, making them ideal candidates for flow chemistry applications. rsc.org Continuous flow processing, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch methods, including enhanced safety, superior heat and mass transfer, and improved process control. mdpi.com
The integration of flow chemistry for the synthesis of 2-Isocyano-2'-fluoro-5-bromobenzophenone would likely involve a multi-step, telescoped sequence where intermediates are generated and consumed in a continuous stream without isolation. mdpi.com This approach is particularly advantageous for managing potentially hazardous reagents or unstable intermediates. d-nb.info For instance, the conversion of the precursor, 2-Amino-2'-fluoro-5-bromobenzophenone, to the target isocyanide could be performed in a closed-system flow reactor, minimizing operator exposure and enabling precise control over reaction conditions to maximize yield and purity. rsc.org Researchers have successfully applied continuous flow technology to the synthesis of various complex molecules, including anticancer drugs and marine natural products, demonstrating the robustness of this approach. mdpi.comnih.gov The ability to integrate in-line purification and analytical tools within a flow setup further streamlines the manufacturing process, making it highly efficient for producing such specialized compounds. nih.govnih.gov
| In-line Analysis | Integration of real-time monitoring tools (e.g., IR, NMR) to ensure process stability and product quality. | Allows for immediate feedback and control over the reaction. nih.govnih.gov |
Development of Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding synthetic route design. For this compound, future research will likely focus on developing more environmentally benign synthetic methods. This includes exploring alternative, less toxic reagents for the dehydration of the corresponding formamide (B127407) to the isocyanide. For example, p-toluenesulfonyl chloride (p-TsCl) has been identified as a greener alternative to commonly used reagents like phosphoryl trichloride (B1173362) (POCl₃), offering a simplified reaction protocol and a significantly reduced environmental factor (E-factor). rsc.org
Another promising avenue is the use of greener solvents. Water, as a non-toxic and abundant solvent, has been shown to accelerate certain organic transformations, including isocyanide-based multicomponent reactions (I-MCRs). nih.gov Performing the synthesis in aqueous media can reduce the reliance on volatile organic compounds and simplify workup procedures. nih.gov Furthermore, mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, presents a solvent-free alternative. researchgate.net This technique can lead to higher atom economy, reduced waste, and lower energy consumption, making it a highly sustainable approach for preparing the target compound or its precursors. researchgate.net
Exploration of Unprecedented Reactivity Modes and Catalytic Cycles
The isocyanide group is renowned for its unique "carbene-like" divalent carbon character, which allows it to participate in a wide array of transformations, most notably multicomponent reactions (MCRs). nih.govrsc.org The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and the bromo-substituent, could modulate its reactivity in novel ways. Future research will likely explore its participation in known and new I-MCRs to rapidly assemble complex molecular architectures, such as benzopyran derivatives or other heterocyclic scaffolds with potential biological relevance. rsc.org
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding and optimizing complex chemical transformations requires precise monitoring of reaction kinetics and intermediate formation. The synthesis of this compound could greatly benefit from the application of advanced, in-situ spectroscopic techniques. nih.gov Process Analytical Technology (PAT) tools, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be integrated directly into flow reactors or batch setups to provide real-time data on reactant consumption and product formation. nih.gov
More advanced techniques like dispersive X-ray absorption spectroscopy (DXAS) offer the potential for atom-specific, time-resolved monitoring of reactions, even in complex, solid-state mixtures, which could be invaluable for studying mechanochemical syntheses. chemrxiv.org High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) can provide highly sensitive and specific analysis for identifying trace intermediates and byproducts, ensuring the purity of the final compound. uliege.be The data gathered from these techniques is crucial for optimizing reaction conditions, elucidating reaction mechanisms, and ensuring the development of a robust and reproducible synthetic process.
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Application | Potential Insights for Synthesis |
|---|---|---|
| In-line FTIR/NMR | Real-time monitoring of functional group conversion and concentration changes in flow or batch reactors. | Optimization of residence time, temperature, and stoichiometry. nih.govnih.gov |
| Dispersive XAS | Time-resolved, element-specific analysis of electronic structure and coordination environment. | Mechanistic investigation of mechanochemical synthesis and catalysis. chemrxiv.org |
| HPLC-MS/MS | Highly sensitive detection and quantification of reactants, products, and impurities. | Purity assessment, byproduct identification, and final product characterization. uliege.be |
| Raman Spectroscopy | Non-invasive monitoring of molecular vibrations, suitable for solid and liquid phases. | Tracking polymorphic changes and reaction progress in real-time. |
Implementation of Artificial Intelligence and Machine Learning for Reaction Prediction and Synthesis Planning
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical synthesis is approached. rsc.org For a molecule like this compound, AI/ML algorithms can be employed to predict its properties, reactivity, and potential synthetic routes. By training models on vast datasets of known chemical reactions, AI can suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.
Furthermore, when combined with automated flow chemistry platforms, AI can create self-optimizing systems. rsc.org These platforms can autonomously conduct experiments, analyze the results using integrated spectroscopic techniques, and use ML algorithms to decide the next set of experimental parameters. This closed-loop optimization can rapidly identify the ideal conditions for synthesizing this compound, a process that would be significantly more time-consuming and resource-intensive using traditional methods. This data-driven approach not only accelerates research and development but also enhances the discovery of new reaction pathways and chemical entities. rsc.org
Q & A
Q. What are the standard synthetic routes for preparing 2-Isocyano-2'-fluoro-5-bromobenzophenone, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves sequential functionalization of benzophenone derivatives. For example:
Halogenation : Bromine and fluorine are introduced via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ or F₂ gas under controlled conditions) .
Isocyano Group Introduction : The isocyano group can be introduced via a Hofmann isocyanide synthesis or by reacting an amine precursor with phosgene (COCl₂) .
- Key Variables : Temperature (e.g., <0°C for isocyano stability), solvent polarity (DMF or THF), and inert atmosphere (N₂/Ar) are critical to avoid side reactions like hydrolysis or polymerization.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding in ¹H NMR ).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₄H₈BrFNO: ~322.97 Da).
- IR Spectroscopy : Detect the isocyano group (sharp peak ~2150 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent decomposition .
- PPE : Use nitrile gloves, fume hoods, and respiratory protection due to the isocyano group’s toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Case Study : Overlapping signals in ¹H NMR (e.g., aromatic protons near Br/F substituents) can be addressed via 2D NMR (COSY, HSQC) or isotopic labeling .
- Quantitative Analysis : Use HPLC with UV detection (λ = 254 nm) to assess purity and isolate isomers .
Q. What strategies optimize catalytic coupling reactions involving the isocyano group?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Ullmann-type couplings. For example, coupling with aryl boronic acids requires base (K₂CO₃) and anhydrous conditions .
- Kinetic Studies : Monitor reaction progress via in-situ IR to track isocyano consumption rates .
Q. How does the electronic interplay between bromine and fluorine substituents affect reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron-withdrawing effects: F > Br at meta/para positions, altering nucleophilic attack sites .
- Experimental Validation : Compare Suzuki-Miyaura coupling yields with/without fluorine substitution (e.g., 5-bromo-2′-fluoro vs. 5-bromo-2′-H analogs) .
Q. What are the applications of this compound in material science or drug discovery?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
